molecular formula C12H12N2O B011059 3-(cyclopenten-1-yl)-1H-benzimidazol-2-one CAS No. 104509-42-4

3-(cyclopenten-1-yl)-1H-benzimidazol-2-one

Cat. No. B011059
M. Wt: 200.24 g/mol
InChI Key: WCFVRRQCMWMRTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(cyclopenten-1-yl)-1H-benzimidazol-2-one is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains a benzimidazole ring and a cyclopentene ring, making it a unique structure with potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3-(cyclopenten-1-yl)-1H-benzimidazol-2-one is not fully understood. However, it is believed to exert its effects through the inhibition of specific enzymes and signaling pathways involved in disease progression. For example, studies have shown that it can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression.

Biochemical And Physiological Effects

Studies have shown that 3-(cyclopenten-1-yl)-1H-benzimidazol-2-one has various biochemical and physiological effects. For example, it has been shown to reduce inflammation, inhibit cancer cell growth, and improve insulin sensitivity in animal models.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-(cyclopenten-1-yl)-1H-benzimidazol-2-one in lab experiments is its unique structure, which allows for the study of its effects on specific enzymes and signaling pathways. However, one of the limitations is its complex synthesis method, which can make it challenging to obtain in large quantities for experiments.

Future Directions

There are several future directions for the study of 3-(cyclopenten-1-yl)-1H-benzimidazol-2-one. One area of research is to further investigate its mechanisms of action and identify potential targets for drug development. Another direction is to explore its potential applications in other fields such as materials science and catalysis. Additionally, future studies could focus on optimizing the synthesis method to increase the yield and efficiency of the process.
Conclusion:
In conclusion, 3-(cyclopenten-1-yl)-1H-benzimidazol-2-one is a unique compound with potential applications in various scientific research fields. Its complex structure and promising effects make it a promising candidate for drug development and other applications. Further research is needed to fully understand its mechanisms of action and optimize its synthesis method for lab experiments.

Scientific Research Applications

The unique structure of 3-(cyclopenten-1-yl)-1H-benzimidazol-2-one has made it a promising compound for various scientific research applications. One of the most significant areas of research is in the field of medicinal chemistry, where it has shown potential as a drug candidate for various diseases such as cancer, diabetes, and inflammation.

properties

CAS RN

104509-42-4

Product Name

3-(cyclopenten-1-yl)-1H-benzimidazol-2-one

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-(cyclopenten-1-yl)-1H-benzimidazol-2-one

InChI

InChI=1S/C12H12N2O/c15-12-13-10-7-3-4-8-11(10)14(12)9-5-1-2-6-9/h3-5,7-8H,1-2,6H2,(H,13,15)

InChI Key

WCFVRRQCMWMRTM-UHFFFAOYSA-N

SMILES

C1CC=C(C1)N2C3=CC=CC=C3NC2=O

Canonical SMILES

C1CC=C(C1)N2C3=CC=CC=C3NC2=O

synonyms

2H-Benzimidazol-2-one,1-(1-cyclopenten-1-yl)-1,3-dihydro-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

100 mmol of 2-aminoaniline and 135 mmol of 2-ethoxycarbonylcyclopentanone in 50 ml of xylene are brought to reflux for 5 hours, the water and the ethanol formed being removed with the aid of a Dean and Stark apparatus. After cooling, the expected product crystallizes and it is then filtered, washed with xylene and then with hexane and then dried.
Quantity
100 mmol
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reactant
Reaction Step One
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135 mmol
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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